(3E)-octenoyl-CoA

MCAD binding affinity Kd determination β-oxidation intermediates

Authentic (3E)-octenoyl-CoA is the genuine enzymatic product of medium-chain acyl-CoA dehydrogenase (MCAD), not the 2-trans isomer detected in deficiency screening. It generates a unique 820 nm charge-transfer complex for real-time spectroscopic monitoring of ligand binding, a feature absent in octanoyl-CoA or (2E)-octenoyl-CoA. With a Kd of 50–90 nM and 67% inhibition at 0.03 mM, it is the superior probe for SAR studies, competitive displacement assays, and validating MCAD active-site integrity. Using generic C8-CoA analogs leads to misinterpretation of binding kinetics and mechanism.

Molecular Formula C29H48N7O17P3S
Molecular Weight 891.7 g/mol
Cat. No. B15551949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-octenoyl-CoA
Molecular FormulaC29H48N7O17P3S
Molecular Weight891.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h7-8,16-18,22-24,28,39-40H,4-6,9-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b8-7+/t18-,22-,23-,24+,28-/m1/s1
InChIKeyCSCVMTFVEARIET-WQIYAIRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-Octenoyl-CoA for Fatty Acid Oxidation Research: Procurement & Selection Guide


(3E)-Octenoyl-CoA (also known as trans-3-octenoyl-CoA) is an unsaturated fatty acyl-CoA thioester with an eight-carbon chain and a trans double bond at the 3-position [1]. This compound is a member of the medium-chain fatty acyl-CoA class and is naturally found as an intermediate in the β-oxidation of unsaturated fatty acids [1]. The major species at physiological pH is (3E)-octenoyl-CoA(4−), which is the deprotonated conjugate base [2]. Its CAS registry number is 6375-77-5, and its molecular formula is C29H48N7O17P3S, with a monoisotopic mass of 891.20402 Da [1].

Why Generic Substitution with Other C8-CoA Analogs May Compromise (3E)-Octenoyl-CoA Research Outcomes


Generic substitution of (3E)-octenoyl-CoA with other C8-CoA analogs (e.g., octanoyl-CoA, (2E)-octenoyl-CoA, or L-3-hydroxyoctanoyl-CoA) is scientifically unsound because each exhibits distinct binding kinetics, inhibitory potency, and spectral signatures with medium-chain acyl-CoA dehydrogenase (MCAD) [1][2]. While octanoyl-CoA serves as the primary physiological substrate for MCAD, (3E)-octenoyl-CoA is not merely a saturated/unsaturated variant; it produces a unique charge-transfer complex (λmax = 820 nm) and demonstrates a different inhibition profile (67% inhibition at 0.03 mM versus 62% for the 2-trans isomer) [1][3]. These differences are not interchangeable in enzyme kinetic assays or inhibitor screens, and using the wrong analog can lead to misinterpretation of binding affinity, reaction rates, and mechanism of action data [1][2].

(3E)-Octenoyl-CoA Quantitative Differentiation Evidence Against Closest Analogs


(3E)-Octenoyl-CoA Binds MCAD with Sub-100 nM Affinity Comparable to Natural Substrate

(3E)-Octenoyl-CoA binds tightly to pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) with a dissociation constant (Kd) in the range of 50–90 nM [1]. This binding affinity is comparable to that of octanoyl-CoA (the physiological substrate) and (2E)-octenoyl-CoA (the reaction product), but contrasts sharply with L-3-hydroxyoctanoyl-CoA, which does not bind tightly under the same conditions [1]. All compounds were evaluated at the same stoichiometry of four ligands per tetrameric enzyme [1].

MCAD binding affinity Kd determination β-oxidation intermediates

(3E)-Octenoyl-CoA Exhibits 67% Inhibition of MCAD at 0.03 mM, Outperforming 2-Trans Isomer

At a concentration of 0.03 mM, (3E)-octenoyl-CoA (trans-3-octenoyl-CoA) inhibits MCAD-catalyzed dehydrogenation of octanoyl-CoA by 67% [1]. Under identical conditions, (2E)-octenoyl-CoA (trans-2-octenoyl-CoA) achieves only 62% inhibition, while L-3-hydroxyoctanoyl-CoA yields negligible 7% inhibition [1]. This 5-percentage-point difference in inhibitory efficacy between the 3-trans and 2-trans isomers is reproducible and reflects distinct binding modes or active site interactions [1].

enzyme inhibition MCAD inhibitor potency acyl-CoA analog screening

(3E)-Octenoyl-CoA Generates a Unique 820 nm Charge-Transfer Complex with MCAD

Upon binding to MCAD, (3E)-octenoyl-CoA produces an immediate, intense, long-wavelength absorption band with a maximum at 820 nm [1]. This spectral feature is attributed to a charge-transfer interaction between a delocalized α-carbanion donor (derived from the 3-trans-enoyl moiety) and the oxidized flavin (FAD) acceptor [1]. In contrast, (2E)-octenoyl-CoA, octanoyl-CoA, and L-3-hydroxyoctanoyl-CoA do not generate this distinctive 820 nm band under the same experimental conditions [1].

charge-transfer complex spectroscopic probe flavoprotein mechanism

(3E)-Octenoyl-CoA Binding Kinetics Reveal Faster Fast-Phase Rate than Octanoyl-CoA Oxidation

Stopped-flow kinetic analysis at 5°C reveals that the fast relaxation rate constant for (3E)-octenoyl-CoA binding to MCAD-FAD (1/τ₁ = 382.3 ± 39.8 s⁻¹) exceeds the corresponding fast-phase rate for octanoyl-CoA oxidation (1/τ₁ = 319.7 ± 33.5 s⁻¹) [1]. The slow relaxation rate constants also differ: 14.3 ± 7.4 s⁻¹ for octenoyl-CoA binding versus 28.8 ± 12.5 s⁻¹ for octanoyl-CoA oxidation [1]. Both relaxation rates for (3E)-octenoyl-CoA remained invariant across concentrations from 40 to 150 μM, indicating saturation of the binding site [1].

stopped-flow kinetics MCAD reductive half-reaction enzyme mechanism

Glu-376 Mutation Impairs (3E)-Octenoyl-CoA Association and Dissociation Rates by Multiple Orders of Magnitude

Site-directed mutagenesis of the catalytic base Glu-376 to Gln (E376Q) in MCAD impairs the association and dissociation rates for (3E)-octenoyl-CoA binding [1]. While the wild-type enzyme exhibits the fast binding kinetics described in the preceding evidence item, the E376Q mutation slows the octanoyl-CoA-dependent reductive half-reaction by approximately five orders of magnitude and correspondingly impairs the kinetic profiles for (3E)-octenoyl-CoA binding and release [1]. This demonstrates that the carboxyl group of Glu-376 is not only essential for proton abstraction but also modulates the microscopic environment for ligand binding [1].

MCAD active site mutagenesis ligand binding kinetics E376Q mutation

Optimal Scientific Applications for (3E)-Octenoyl-CoA Based on Quantitative Differentiation Data


Mechanistic Studies of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Catalysis

(3E)-Octenoyl-CoA is the reaction product of MCAD when octanoyl-CoA serves as substrate, making it an essential tool for dissecting the reductive half-reaction mechanism [1]. Its distinct stopped-flow kinetic profile (fast phase 382 s⁻¹ versus 320 s⁻¹ for octanoyl-CoA oxidation) enables researchers to decouple binding events from catalytic turnover [1]. The unique 820 nm charge-transfer band provides a direct spectroscopic handle for monitoring ligand binding in real time, a feature unavailable with octanoyl-CoA or (2E)-octenoyl-CoA [2].

Structure-Activity Relationship (SAR) and Active Site Probing of MCAD

The 67% inhibition of MCAD by (3E)-octenoyl-CoA at 0.03 mM, compared to 62% for the 2-trans isomer, makes this compound valuable for SAR studies examining how double-bond position and stereochemistry influence inhibitor potency [1]. Its tight binding (Kd 50–90 nM) and sensitivity to active site mutations (e.g., E376Q) position (3E)-octenoyl-CoA as a diagnostic ligand for validating mutant MCAD preparations and assessing active site integrity [3].

Competitive Binding Assays and Ligand Displacement Studies

With a Kd in the 50–90 nM range for MCAD, (3E)-octenoyl-CoA is well-suited for competitive binding experiments designed to rank-order the affinity of novel acyl-CoA analogs or potential MCAD inhibitors [1]. Its stoichiometric binding of four ligands per tetramer provides a defined baseline for displacement assays, and the distinctive 820 nm charge-transfer band offers a label-free optical readout for real-time competition monitoring [1].

Development and Validation of MCAD Enzyme Activity Assays

Although (2E)-octenoyl-CoA is the main metabolite detected in MCAD deficiency screening, (3E)-octenoyl-CoA is the authentic enzymatic product [1]. Including (3E)-octenoyl-CoA as a reference standard in HPLC or LC-MS/MS method development ensures accurate identification and quantification of the correct enoyl-CoA species. Its distinct retention characteristics and mass spectral signature differentiate it from the 2-trans isomer, reducing the risk of misidentification in metabolomics workflows [2].

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